AS-605240
CAS No.:
Cat. No.: VC1937218
Molecular Formula: C12H7N3O2S
Molecular Weight: 257.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H7N3O2S |
---|---|
Molecular Weight | 257.27 g/mol |
IUPAC Name | 5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidine-2,4-dione |
Standard InChI | InChI=1S/C12H7N3O2S/c16-11-10(18-12(17)15-11)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-6H,(H,15,16,17) |
Standard InChI Key | SQWZFLMPDUSYGV-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=O)S3 |
Introduction
Chemical Structure and Properties
AS-605240, chemically known as 5-(6-Quinoxalinylmethylene)-2,4-thiazolidine-2,4-dione, is a small molecule inhibitor with a molecular formula of C12H7N3O2S and a molecular weight of 257.27 g/mol . The compound has a defined stereochemistry with an E/Z center but no chiral centers, making it an achiral molecule . Its structure contains a thiazolidine-2,4-dione moiety linked to a quinoxaline group through a methylene bridge.
Physical and Chemical Properties
The physical and chemical properties of AS-605240 are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C12H7N3O2S |
Molecular Weight | 257.27 g/mol |
CAS Number | 648450-29-7 |
Stereochemistry | Achiral |
E/Z Centers | 1 |
Solubility | Soluble in DMSO (up to 1.5 mg/ml with warming) |
Storage Recommendation | Store at -20°C |
Salt Forms
AS-605240 is also available as a potassium salt (C12H6N3O2S- K) with a molecular weight of 295.4 g/mol . The potassium salt form offers different solubility characteristics, being soluble in DMF (3 mg/ml), DMSO (5 mg/ml), and DMSO:PBS (pH 7.2) (1:10) at 0.1 mg/ml . This salt form provides researchers with alternative options for experimental setups requiring different solubility profiles.
Mechanism of Action
AS-605240 functions as a potent and selective ATP-competitive inhibitor of phosphoinositide 3-kinase γ (PI3Kγ) . PI3Kγ plays a crucial role in inflammatory cell activation and migration, particularly in immune cells such as neutrophils, macrophages, and lymphocytes.
Inhibitory Potency
AS-605240 demonstrates remarkable potency against PI3Kγ with an IC50 value of 8 nM . This high potency makes it an excellent tool compound for studying PI3Kγ-specific functions in cellular and animal models. The ATP-competitive nature of its inhibition suggests that it binds to the ATP-binding pocket of the catalytic domain of PI3Kγ, preventing ATP from binding and thereby inhibiting the kinase activity .
Downstream Signaling Effects
By inhibiting PI3Kγ, AS-605240 blocks the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger that activates downstream effectors such as Akt (protein kinase B). This inhibition affects multiple cellular functions including migration, proliferation, and cytokine production in inflammatory cells . Research has shown that AS-605240 inhibits eotaxin-induced extracellular signal-regulated kinase 1/2 phosphorylation without down-regulating surface C-C motif chemokine receptor 3 expression in human eosinophils .
Selectivity Profile
A distinguishing feature of AS-605240 is its selective inhibition of PI3Kγ over other PI3K isoforms. This selectivity profile makes it particularly valuable for dissecting isoform-specific functions in research settings.
Isoform Selectivity
AS-605240 exhibits impressive selectivity within the PI3K family:
PI3K Isoform | Selectivity Factor |
---|---|
PI3Kγ | 1 (reference) |
PI3Kα | 7.5-fold less sensitive |
PI3Kβ | 30-fold less sensitive |
PI3Kδ | 30-fold less sensitive |
This selectivity profile allows researchers to specifically target PI3Kγ-dependent processes while minimizing off-target effects on other PI3K isoforms. Biochemical profiling assays across the entire PI3K family have confirmed this selectivity pattern, showing differential inhibition curves for AS-605240 against various PI3K isoforms .
Pharmacological Activities
AS-605240 demonstrates a range of pharmacological activities that make it a promising research tool for studying inflammatory and immune-mediated conditions.
Anti-inflammatory Effects
The primary pharmacological activity of AS-605240 is its potent anti-inflammatory effect. This is mediated through several mechanisms:
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Inhibition of immune cell migration and chemotaxis
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Reduction of pro-inflammatory cytokine production
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Suppression of inflammatory cell activation
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Modulation of adhesion molecule expression
These effects collectively contribute to the compound's ability to suppress inflammation in various preclinical models .
Effects on Immune Cell Functions
Preclinical Research Findings
AS-605240 has been extensively studied in various preclinical models of inflammatory and immune-mediated diseases, demonstrating promising therapeutic potential.
Rheumatoid Arthritis Models
One of the most well-documented applications of AS-605240 is in rheumatoid arthritis models. The compound has been shown to suppress the progression of joint inflammation and damage in both lymphocyte-independent and lymphocyte-dependent mouse models of rheumatoid arthritis . This suggests that AS-605240 may affect multiple pathways involved in the pathogenesis of rheumatoid arthritis, making it a potentially versatile therapeutic agent for this condition.
Neurological Applications
Research has demonstrated that AS-605240 ameliorates surgical brain injury in rodent models . Phosphoinositide 3-kinase gamma has been shown to contribute to neuroinflammation in rat models of surgical brain injury, and AS-605240's ability to block this pathway provides neuroprotective effects . This suggests potential applications in reducing post-surgical neurological complications.
Gastrointestinal Inflammation
AS-605240 has shown efficacy in models of colitis, suggesting potential applications in inflammatory bowel diseases . Studies have demonstrated that inhibition of phosphoinositide 3-kinase with AS-605240 ameliorates dextran sodium sulfate-induced colitis in mice, indicating a role for PI3Kγ in intestinal inflammation and potential therapeutic benefits of its inhibition .
Vascular and Renal Applications
Additional research has shown that AS-605240 can target PI3Kγ activity to decrease vascular trauma-induced intimal hyperplasia through modulation of the Th1 response . Furthermore, blockade of PI3Kγ signaling with AS-605240 effectively mitigates angiotensin II-induced renal injury and fibrosis in mouse models . These findings expand the potential therapeutic applications of AS-605240 to vascular and renal disorders with an inflammatory component.
Pharmacokinetic Properties
Administration and Bioavailability
AS-605240 is orally active, which represents a significant advantage for its use in preclinical research and potential therapeutic development . This characteristic allows for easier administration in animal studies and would be beneficial for patient compliance if the compound or its derivatives were to be developed for clinical use.
Research Applications and Future Directions
Current Research Applications
AS-605240 continues to be a valuable tool compound for studying PI3Kγ-dependent processes in various biological systems. Its high selectivity makes it particularly useful for dissecting the specific roles of PI3Kγ in inflammation, immune cell function, and related pathological conditions. Researchers utilize AS-605240 in:
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